Elimination Half-Life: Sustained 24-Hour Coverage vs. Intermittent Exposure
Chlorthalidone exhibits a mean elimination half-life of 40–60 hours, compared to hydrochlorothiazide's biphasic half-life of 6–15 hours [1][2]. This extended half-life is attributed to chlorthalidone's larger volume of distribution (3–13 L/kg vs. 2–4 L/kg for HCTZ) and 98% binding to erythrocyte carbonic anhydrase, which serves as a slow-release reservoir [1]. The prolonged exposure enables once-daily dosing with sustained diuretic and antihypertensive effect exceeding 48 hours, whereas HCTZ's shorter duration may require twice-daily administration for equivalent nocturnal coverage [3].
| Evidence Dimension | Elimination half-life (hours) |
|---|---|
| Target Compound Data | 40–60 hours |
| Comparator Or Baseline | Hydrochlorothiazide: 6–15 hours (biphasic) |
| Quantified Difference | ~3- to 7-fold longer half-life |
| Conditions | Clinical pharmacokinetic studies in hypertensive patients; multiple published comparative analyses |
Why This Matters
Longer half-life enables once-daily dosing with consistent 24-hour blood pressure control, a key consideration for patient adherence and nocturnal hypertension management.
- [1] Academic OUP. Key pharmacokinetic parameters of hydrochlorothiazide and chlorthalidone. Table 1. View Source
- [2] Oparil S, Cushman WC, Lederle FA. Chlorthalidone Versus Hydrochlorothiazide in Hypertension Treatment. Am J Kidney Dis. 2013;62(6):1064-1066. View Source
- [3] Sica DA, Carter B, Cushman W, Hamm L. Thiazide and loop diuretics. J Clin Hypertens. 2011;13(9):639-643. View Source
